1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea
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Overview
Description
1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chlorophenyl-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of sustainable catalysts and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its anticancer properties, as it has shown activity against certain cancer cell lines in vitro.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-amine: A simpler thiadiazole derivative with similar antimicrobial properties.
4-Chlorophenyl-1,3,4-thiadiazol-2-amine: Shares the chlorophenyl group and thiadiazole ring but lacks the phenylurea moiety.
Phenylurea derivatives: Compounds with the phenylurea group but different substituents on the aromatic ring
Uniqueness
1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea is unique due to the combination of the chlorophenyl group, thiadiazole ring, and phenylurea moiety.
Properties
Molecular Formula |
C15H11ClN4OS |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C15H11ClN4OS/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) |
InChI Key |
HEKWYKKSUKJUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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